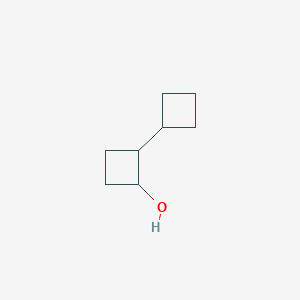

2-Cyclobutylcyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyclobutylcyclobutan-1-ol” is a chemical compound with the IUPAC name [1,1’-bi(cyclobutan)]-2-ol . It has a molecular weight of 126.2 .

Synthesis Analysis

The synthesis of cyclobutane structures can be achieved through various methods. One such method is the [2+2] cycloaddition of terminal alkenes with allenoates . This reaction enables a rapid synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14O/c9-8-5-4-7(8)6-2-1-3-6/h6-9H,1-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Synthesis and Characterization

- Efficient Synthesis: A study by Brand, de Candole, and Brown (2003) reported the efficient synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones, demonstrating the versatility of cyclobutane derivatives in synthetic chemistry (Brand et al., 2003).

- Synthesis in Neutral Conditions: Cohen and Brockunier (1989) described the synthesis of 2-vinylcyclobutanones under neutral conditions, highlighting the potential for cyclobutane derivatives in organic synthesis (Cohen & Brockunier, 1989).

Potential Applications in Various Fields

- Food Safety Marker: Boyd et al. (1991) explored the use of 2-dodecylcyclobutanone as a marker for irradiated chicken, suggesting applications in food safety and quality control (Boyd et al., 1991).

- Photocatalysis: Jiang et al. (2019) demonstrated that quantum dots can be used for the [2+2] photocycloaddition of cyclobutane derivatives, indicating potential in photocatalytic applications (Jiang et al., 2019).

Biomedical Research

- Antimicrobial Activity: Baldwin et al. (1986) synthesized cyclobutanol containing dipeptides showing antibacterial activity, suggesting potential in developing new antimicrobial agents (Baldwin et al., 1986).

- Elastase Inhibition: Pauls, Cheng, and Reid (1992) synthesized 2-peptidamidocyclobutanones as competitive elastase inhibitors, highlighting the therapeutic potential of cyclobutane derivatives in enzyme inhibition (Pauls et al., 1992).

Safety and Hazards

Mechanism of Action

Target of Action

Organic compounds like “2-Cyclobutylcyclobutan-1-ol” can interact with various biological targets such as proteins, enzymes, or receptors. The specific target would depend on the structure of the compound and its physicochemical properties .

Mode of Action

The mode of action refers to how the compound interacts with its target to exert a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .

Biochemical Pathways

Organic compounds can participate in or influence various biochemical pathways. For example, they might act as substrates or inhibitors for enzymes in a pathway, affecting the overall flow of metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these processes .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular signaling to effects on whole-body physiology .

Action Environment

The action of organic compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its target .

properties

IUPAC Name |

2-cyclobutylcyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-5-4-7(8)6-2-1-3-6/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKAZOCZPOTQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)

![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)

![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2406497.png)